molecular formula C17H12Cl2N2O2 B2662788 2,4-dichloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034310-34-2

2,4-dichloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2662788
CAS No.: 2034310-34-2
M. Wt: 347.2
InChI Key: KJICBSBRVLCSGA-UHFFFAOYSA-N
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Description

2,4-dichloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. This compound features a benzamide core, a common pharmacophore found in molecules that interact with a variety of enzymes and cellular receptors . The structure incorporates both pyridine and furan heterocycles, which are privileged scaffolds in the development of bioactive compounds due to their ability to participate in key hydrogen bonding and hydrophobic interactions . Such heterocycle-containing compounds are frequently explored for their potential as enzyme inhibitors, targeting pathways critical in diseases such as cancer, viral infections, and inflammatory conditions . The specific arrangement of the 2,4-dichloro and furan-3-yl substituents suggests potential for targeted protein-ligand binding, making it a valuable chemical probe for investigating novel biological mechanisms. Researchers can utilize this compound in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities. This product is intended for research and development purposes strictly in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,4-dichloro-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O2/c18-13-2-3-14(15(19)7-13)17(22)21-9-11-1-4-16(20-8-11)12-5-6-23-10-12/h1-8,10H,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJICBSBRVLCSGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NCC2=CN=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Recent studies have indicated that compounds similar to 2,4-dichloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide can exhibit significant anticancer properties. For instance, the inhibition of specific kinases involved in cancer progression has been reported, suggesting that derivatives of this compound may be effective in targeting tumor cells .
  • Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Research indicates that certain benzamide derivatives can inhibit bacterial growth, making them candidates for developing new antibiotics .
  • Inhibition of Kinases : The compound may act as an inhibitor for various kinases, including those implicated in diseases such as malaria. Studies have shown that related compounds can inhibit plasmodial kinases effectively, indicating a potential for developing antimalarial drugs .

Agricultural Applications

  • Insecticidal Activity : The structural characteristics of 2,4-dichloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide suggest it could be effective against agricultural pests. Research into N-substituted pyridines has revealed their efficacy as insecticides, providing a pathway for this compound's application in pest management strategies .

Case Study 1: Anticancer Activity

A study focused on the synthesis of various benzamide derivatives demonstrated that modifications to the benzamide structure could enhance anticancer potency against specific cancer cell lines. The findings highlighted the importance of the furan and pyridine moieties in increasing biological activity .

Case Study 2: Insecticidal Efficacy

In agricultural research, compounds with similar structures have been tested for their ability to control pest populations effectively. The results indicated that certain derivatives exhibited high levels of insecticidal activity, leading to their consideration as alternative pest control agents in crop protection .

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2,4-dichloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide to structurally related benzamide derivatives, emphasizing molecular features, physicochemical properties, and synthetic strategies.

Table 1: Comparative Analysis of Benzamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Melting Point (°C) Mass Spectrometry (M++1) Key References
2,4-Dichloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide (Target Compound) C₁₈H₁₃Cl₂N₂O₂ 375.22 (calculated) 2,4-dichlorophenyl; pyridinyl-furan hybrid N/A N/A N/A
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide C₂₁H₂₅Cl₂N₄OS 467.41 (calculated) 3,4-dichlorophenyl; thiazole; morpholine 123.9 (mp) 381.1749 (observed)
N-(4-Chlorophenyl)-3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzamide C₁₉H₁₁Cl₂F₃N₂O 411.20 4-chlorophenyl; trifluoromethylpyridine N/A N/A
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide C₃₁H₂₃F₂N₇O₄S 627.61 Chromenone; pyrazolopyrimidine; sulfonamide 175–178 589.1 (observed)
5-Chloro-N-(4-methylpyridazin-3-yl)-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide C₂₁H₁₈ClF₃N₆O₂ 502.85 Triazolopyridine; trifluoropropoxy; pyridazine N/A N/A

Structural and Functional Differences

Chlorination Pattern: The target compound’s 2,4-dichlorophenyl group contrasts with 3,4-dichlorophenyl in the thiazole-containing analog and 4-chlorophenyl in the trifluoromethylpyridine derivative .

Heterocyclic Hybridization: The pyridinyl-furan hybrid in the target compound differs from thiazole-morpholine (), chromenone-pyrazolopyrimidine (), and triazolopyridine ().

Functional Group Complexity :

  • The trifluoromethyl group in and trifluoropropoxy in introduce strong electron-withdrawing effects, which are absent in the target compound. Such groups often improve metabolic stability but may reduce solubility.

Physicochemical Properties

  • Molecular Weight and Solubility : The target compound (MW 375.22) is lighter than most analogs (e.g., 467.41 in ), suggesting better membrane permeability. However, furan’s moderate polarity may limit aqueous solubility compared to morpholine-containing derivatives.
  • Melting Points : The thiazole derivative in exhibits a high melting point (123.9°C), likely due to rigid heterocyclic stacking, whereas the target compound’s melting point is unreported but expected to be lower due to its less rigid structure.

Biological Activity

2,4-Dichloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 2,4-dichloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide is C15H13Cl2N3OC_{15}H_{13}Cl_2N_3O. The compound features a dichlorobenzamide core with a furan-pyridine substituent, which is critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antibacterial Activity : Preliminary studies suggest that derivatives of benzamide compounds can demonstrate significant antibacterial properties. For instance, related pyrrole benzamide derivatives have shown MIC values as low as 3.125 μg/mL against Staphylococcus aureus, indicating a strong potential for antibacterial applications .
  • Antitumor Activity : Compounds with similar structures have been investigated for their antitumor properties. The presence of heterocycles such as pyridine and furan contributes to the modulation of biological pathways involved in cancer progression .

The mechanisms through which 2,4-dichloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide exerts its effects may involve:

  • Inhibition of Enzymatic Activity : Many benzamide derivatives act by inhibiting specific enzymes crucial for bacterial survival or tumor growth. For example, they may inhibit DNA gyrase or topoisomerase enzymes in bacteria .
  • Interaction with Cellular Targets : The furan and pyridine moieties can facilitate interactions with cellular proteins or receptors, altering signaling pathways associated with cell proliferation and apoptosis .

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Study on Antibacterial Efficacy :
    • Objective : To evaluate the antibacterial properties of similar benzamide derivatives.
    • Methodology : In vitro assays against various bacterial strains.
    • Findings : Compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria with MIC values ranging from 3.12 to 12.5 μg/mL .
  • Antitumor Activity Assessment :
    • Objective : To explore the anticancer potential of benzamide derivatives.
    • Methodology : Cell viability assays on cancer cell lines.
    • Findings : Certain derivatives exhibited IC50 values indicative of potent anticancer activity, suggesting that structural modifications can enhance efficacy .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeMIC/IC50 ValueReference
Pyrrole Benzamide DerivativeAntibacterial3.125 μg/mL
Benzamide Derivative AAntitumorIC50 = 10 μM
Benzamide Derivative BAntiviralEC50 = 250 μM

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